molecular formula C17H23N7O B6473717 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 2640879-06-5

2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B6473717
CAS No.: 2640879-06-5
M. Wt: 341.4 g/mol
InChI Key: HPMZQOBABLBTGD-UHFFFAOYSA-N
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Description

The compound “2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one” is a potent, highly selective, and reversible P2Y12 receptor antagonist . It is the most potent inhibitor of ADP-induced platelet aggregation among the P2Y12 antagonists described in the literature .

Mechanism of Action

The compound acts as a potent, highly selective, and reversible P2Y12 receptor antagonist . It is the most potent inhibitor of ADP-induced platelet aggregation among the P2Y12 antagonists described in the literature .

Future Directions

The development of synthetic approaches to new pyrazole–benzimidazole conjugates is an important problem . The search for methods of synthesis of biologically important nitrogen heterocycles under mild conditions with the use of inexpensive reagents remains a challenging problem .

Properties

IUPAC Name

2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c25-17(23-7-1-2-8-23)14-21-10-12-22(13-11-21)15-4-5-16(20-19-15)24-9-3-6-18-24/h3-6,9H,1-2,7-8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMZQOBABLBTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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